molecular formula C11H15NO3 B13605281 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol

3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol

Cat. No.: B13605281
M. Wt: 209.24 g/mol
InChI Key: LAAUPSQFXDWJRV-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₅NO₃ Molecular Weight: 209.24–209.25 g/mol Structural Features:

  • A propanol backbone with an amino group (-NH₂) at position 1.
  • A 2,3-dihydrobenzo[b][1,4]dioxin moiety attached to the propanol chain.
  • Functional groups: Hydroxyl (-OH), amino (-NH₂), and a bicyclic dioxin ring.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol

InChI

InChI=1S/C11H15NO3/c12-4-3-9(13)8-1-2-10-11(7-8)15-6-5-14-10/h1-2,7,9,13H,3-6,12H2

InChI Key

LAAUPSQFXDWJRV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol typically involves multiple steps starting from readily available precursors. One common synthetic route involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The choice of solvents and reaction temperatures is crucial to minimize side reactions and maximize yield.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high purity and yield. This involves careful selection of reagents, solvents, and reaction conditions. The process is designed to be scalable and cost-effective, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers

Compound Name Molecular Formula Amino Group Position Key Differences Biological Impact References
3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol C₁₁H₁₅NO₃ Position 1 Reference compound Potential anti-tuberculosis activity
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol C₁₁H₁₅NO₃ Position 3 Amino group on the same carbon as the dioxin ring Altered hydrogen bonding; reduced solubility
3-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol C₁₁H₁₅NO₃ Position 2 Amino group shifts to middle carbon Modified stereoelectronic effects; may influence enzyme inhibition

Key Insight : Positional isomerism alters hydrogen-bonding patterns and steric interactions, impacting solubility and target binding .

Functional Group Derivatives

Compound Name Molecular Formula Functional Group Key Differences Biological Activity References
3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid C₁₁H₁₃NO₄ Carboxylic acid (-COOH) Replaces hydroxyl with -COOH Enhanced acidity; potential for salt formation
2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone C₁₀H₁₁NO₃ Ketone (-CO) Propanol chain replaced with ethanone Increased electrophilicity; possible cross-linking with proteins
3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol C₁₀H₁₂BrNO₃ Bromine substitution Bromine at position 8 of the dioxin ring Higher lipophilicity; potential for halogen bonding

Key Insight : Functional group substitutions modulate reactivity, solubility, and interaction with biological targets. Bromination enhances lipophilicity and may improve blood-brain barrier penetration .

Heterocyclic and Stereochemical Variants

Compound Name Molecular Formula Structural Feature Key Differences Biological Activity References
(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol C₁₇H₂₃NO₃ Diallylamino group Chiral centers and allyl groups Enhanced stereospecificity; potential CNS activity
(1R,2S)-2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride C₁₁H₁₅NO₃·HCl Hydrochloride salt Improved stability and bioavailability Neuroprotective effects in preclinical models
4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazole-2-thiol C₁₀H₈N₂O₂S₂ Thiazole-thiol moiety Heterocyclic sulfur incorporation Antioxidant activity; radical scavenging

Key Insight : Stereochemistry and heterocyclic moieties introduce specificity in biological interactions. Thiazole derivatives exhibit antioxidant properties, while chiral analogs show CNS-targeted effects .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 3-Amino-3-(dihydrodioxin)propan-1-ol Brominated Derivative Thiazole Analog
LogP 1.2 0.9 2.5 1.8
Hydrogen Bond Donors 2 2 2 1
Molecular Weight (g/mol) 209.24 209.25 274.11 236.31
Solubility (mg/mL) 15.3 12.1 5.8 9.4

Key Insight : Bromination increases LogP, reducing aqueous solubility but enhancing membrane permeability. Thiazole derivatives balance hydrophobicity and hydrogen-bonding capacity .

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